

Application Notes and Protocols for Inducing Callus Growth with 1,3-Diphenylurea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbanilide

Cat. No.: B493258

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 1,3-Diphenylurea (DPU), a synthetic cytokinin, to induce callus formation in plant tissues. DPU, a phenylurea-type compound, has been recognized for its cytokinin-like activity and serves as a valuable tool in plant tissue culture for applications ranging from basic research to the production of secondary metabolites.^{[1][2][3]}

Introduction

1,3-Diphenylurea (DPU) is a synthetic compound that exhibits cytokinin activity, playing a role in promoting cell division and differentiation in plant tissues.^{[2][4]} Although its activity is generally considered less potent compared to adenine-type cytokinins like 6-Benzylaminopurine (BAP) or other phenylurea derivatives such as Thidiazuron (TDZ), DPU has been shown to effectively induce callus growth in various plant species.^{[1][5][6]} It is often used in combination with an auxin to stimulate the formation of an undifferentiated mass of cells known as a callus. These notes provide detailed methodologies for the application of DPU in callus induction protocols.

Data Summary

The following tables summarize quantitative data from studies on the efficacy of 1,3-Diphenylurea in inducing callus growth in different plant species.

Table 1: Effect of 1,3-Diphenylurea (DPU) Concentration on Callus Formation in Coleus and Medicago sativa (Alfalfa)

Concentration of DPU (mg/l)	Callus Formation Frequency (%) - Coleus	Callus Formation Frequency (%) - Medicago sativa	Fresh Weight of Callus (mg) - Coleus	Dry Weight of Callus (mg) - Coleus	Fresh Weight of Callus (mg) - Medicago sativa	Dry Weight of Callus (mg) - Medicago sativa
0.05	20.0 ± 5.1	29.6 ± 4.2	1.0 ± 0.3	2.0 ± 0.5	-	-
0.20	21.6 ± 4.6	35.5 ± 5.2	1.0 ± 0.4	2.4 ± 0.2	-	-
0.50	25.6 ± 5.7	42.0 ± 5.6	1.5 ± 0.7	2.7 ± 0.5	-	-
1.00	22.9 ± 4.3	31.0 ± 4.3	2.0 ± 0.9	1.8 ± 0.7	-	-

Data adapted from a study on the cytokinin-like activity of urea-derived herbicides.[4]

Table 2: Callus Yield in Tobacco Bioassay with 1,3-Diphenylurea (DPU)

Plant Growth Regulator	Concentration (ppm)	Approximate Callus Yield (g)
1,3-Diphenylurea (DPU)	10	4
Benzyladenine (BA)	0.01	Similar to DPU at 10 ppm
Kinetin (K)	0.01	Similar to DPU at 10 ppm

This data highlights the definite cytokinin activity of DPU, though at a higher concentration compared to adenine-type cytokinins.[5][6]

Experimental Protocols

This section provides a detailed methodology for inducing callus growth using 1,3-Diphenylurea. The protocol is a synthesized guideline based on standard plant tissue culture

techniques.

Materials

- Plant Material (Explants): Young, healthy plant tissue such as leaf discs, stem segments, or petioles.
- Basal Medium: Murashige and Skoog (MS) medium is commonly used.
- Plant Growth Regulators:
 - 1,3-Diphenylurea (DPU)
 - An auxin, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) or Naphthaleneacetic acid (NAA).
- Carbon Source: Sucrose (typically 30 g/L).
- Gelling Agent: Agar (typically 7-8 g/L).
- Sterilization Agents: 70% (v/v) ethanol, commercial bleach solution (e.g., Clorox® containing sodium hypochlorite), sterile distilled water.
- Labware: Sterile petri dishes, culture tubes or flasks, forceps, scalpels, laminar flow hood.

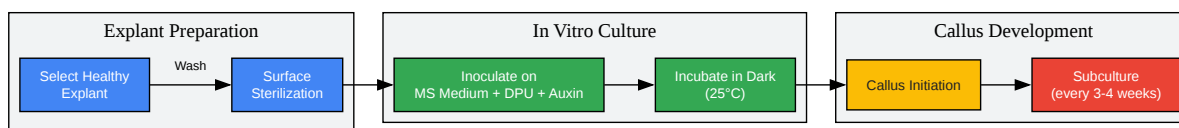
Protocol for Callus Induction

- Explant Preparation and Sterilization:
 1. Excise explants (e.g., leaf discs of 1 cm²) from a healthy mother plant.
 2. Wash the explants thoroughly under running tap water.
 3. In a laminar flow hood, surface sterilize the explants by first immersing them in 70% ethanol for 30-60 seconds.
 4. Transfer the explants to a solution of 10-20% commercial bleach with a few drops of Tween-20 for 10-15 minutes.

5. Rinse the explants 3-4 times with sterile distilled water to remove any traces of the sterilizing agents.
- Culture Medium Preparation:
 1. Prepare MS basal medium according to the manufacturer's instructions.
 2. Add sucrose to the medium.
 3. Add the desired concentrations of DPU and an auxin. A common starting point is a combination of DPU (0.5-2.0 mg/L) and 2,4-D (1.0-4.0 mg/L).
 4. Adjust the pH of the medium to 5.7-5.8.
 5. Add the gelling agent and heat the medium until the agar is completely dissolved.
 6. Dispense the medium into sterile culture vessels (e.g., 25 ml per petri dish or culture tube).
 7. Autoclave the medium at 121°C for 15-20 minutes.
 - Inoculation and Incubation:
 1. Aseptically place the sterilized explants onto the surface of the solidified culture medium.
 2. Seal the culture vessels with parafilm or appropriate closures.
 3. Incubate the cultures in a growth chamber at $25 \pm 2^{\circ}\text{C}$ in the dark. The dark condition generally promotes the proliferation of undifferentiated callus cells.
 - Subculture and Maintenance:
 1. Observe the cultures periodically for callus formation, which typically initiates from the cut edges of the explant within 2-4 weeks.
 2. Subculture the developing callus onto fresh medium of the same composition every 3-4 weeks to ensure a continuous supply of nutrients and to avoid the accumulation of toxic metabolites.

Visualizations

Experimental Workflow for DPU-Induced Callus Growth



[Click to download full resolution via product page](#)

Caption: Workflow for callus induction using 1,3-Diphenylurea.

Concluding Remarks

The protocol outlined above provides a robust framework for inducing callus growth using 1,3-Diphenylurea. Researchers should note that the optimal concentrations of DPU and auxins, as well as the response of the explants, can be highly species- and even genotype-dependent. Therefore, it is recommended to perform a preliminary experiment with a range of concentrations to determine the most effective combination for the specific plant material being studied. While DPU may exhibit lower cytokinin activity compared to other synthetic regulators, its efficacy in promoting cell division makes it a valuable component in the toolkit for plant tissue culture and biotechnology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hort [journals.ashs.org]
- 2. Carbanilide | C₁₃H₁₂N₂O | CID 7595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Diphenylurea - Wikipedia [en.wikipedia.org]

- 4. ias.ac.in [ias.ac.in]
- 5. Cytokinin activity of N-phenyl-N'-(4-pyridyl)urea derivatives | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Inducing Callus Growth with 1,3-Diphenylurea]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b493258#protocol-for-inducing-callus-growth-with-1-3-diphenylurea>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com